1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one
Description
1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one is a heterocyclic organic compound featuring a furan ring and a piperidine moiety linked via an ethanone backbone. Furan, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electron-rich character, while the piperidine ring introduces basicity and conformational flexibility.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H15NO2/c13-10(11-5-3-7-14-11)8-9-4-1-2-6-12-9/h3,5,7,9,12H,1-2,4,6,8H2 |
InChI Key |
NLXVZVOXKVJIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Furan-2-yl)ethanone (2-Acetylfuran) Intermediate
This intermediate is a key precursor and is typically prepared by acetylation of furan or via bromination followed by substitution:
These methods provide the core ketone functionality on the furan ring essential for further modification.
Catalytic and Complexation Methods
Some methods involve metal-catalyzed complex formation to facilitate synthesis or purification:
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| Acetylation of furan to 2-acetylfuran | Sodium hydride, dimethyl carbonate | Toluene | Reflux (approx. 110°C) | 5 h | 61 | Acidification and extraction required |
| Bromination of 2-acetylfuran | N-Bromosuccinimide (NBS) | DMF | 0-20°C | Overnight | 44.5-61 | Purification by chromatography |
| Mannich reaction with piperidine hydrochloride and paraformaldehyde | Conc. HCl for pH 4 adjustment | Isopropanol/water | 90-95°C | 0.5-8 h | Moderate to good | Stepwise paraformaldehyde addition |
| Nucleophilic substitution with piperidine | Triethylamine base | Acetone or ethanol | Reflux | 1 h | Moderate | Extraction and chromatography purification |
| LiHMDS mediated reaction | LiHMDS | Tetrahydrofuran (THF) | 0°C | 1 h | Not specified | Inert atmosphere, aqueous workup |
| Pd-catalyzed complexation | Pd(OAc)2, phosphine ligands | MeCN, MeOH | RT then reflux | 24 h | 66 | Facilitates synthesis or purification |
Research Findings and Notes
- The bromination of 2-acetylfuran with N-bromosuccinimide in DMF is a well-documented method to selectively functionalize the furan ring, which can be further transformed into the target compound.
- Mannich base formation using piperidine hydrochloride and paraformaldehyde under acidic aqueous alcoholic conditions is a practical approach to introduce the piperidine moiety with good control over reaction parameters.
- Lithium hexamethyldisilazane (LiHMDS) is effective for deprotonation and subsequent nucleophilic substitution steps, conducted under inert atmosphere to avoid side reactions.
- Metal-catalyzed complexation using palladium acetate and phosphine ligands can improve yields and purity in multi-step syntheses involving heterocyclic compounds.
- Purification typically involves acid/base extraction, drying over sodium sulfate, and chromatographic techniques such as flash column chromatography or medium-pressure preparative chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 1-(Furan-2-yl)-2-(piperidin-2-yl)ethanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of furan and piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
Compound A : 1-(Furan-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
- Structure : Replaces the piperidine with a benzoimidazotriazole-thiophene system.
- Synthesis : Synthesized at 40°C under general Procedure C, suggesting milder conditions compared to typical piperidine alkylation .
Compound B : 1-(5-(4-Chlorophenyl)furan-2-yl)-2-(piperazin-1-yl)ethan-1-one derivative (7c)
- Structure : Substitutes piperidine with piperazine and adds a 4-chlorophenyl group.
- Properties: Piperazine’s additional nitrogen may improve water solubility and hydrogen-bonding capacity.
Compound C : 2-(10H-Phenothiazin-10-yl)-1-(piperidin-1-yl)ethan-1-one
- Structure: Replaces furan with phenothiazine, a tricyclic sulfur-nitrogen system.
- Activity: Demonstrated kinase inhibitory activity, suggesting that piperidine-linked ethanones can target enzymatic pathways .
Substituent Effects on Physicochemical Properties
Key Observations :
- Piperidine/piperazine moieties increase basicity (pKa ~10–11) compared to non-nitrogenous analogs like 2-Acetyl Furan .
- Bulky substituents (e.g., benzoimidazotriazole in Compound A) reduce solubility but enhance thermal stability.
Biological Activity
The compound 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring and a piperidine moiety, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 189.25 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for various neurological functions.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | <125 | Antibacterial |
| Control (e.g., Penicillin) | 10 | Antibacterial |
This suggests that the compound may inhibit bacterial growth effectively, although specific MIC values for this compound need further investigation.
Neuroprotective Effects
The neuroprotective potential of this compound has been supported by studies indicating its ability to protect neuronal cells from oxidative stress and apoptosis. Research has shown that piperidine derivatives can influence neuroinflammatory processes and may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
-
Study on Enzyme Inhibition : A recent study evaluated the effects of piperidine derivatives on various enzymes linked to inflammation and cancer progression. The findings indicated that compounds similar to this compound exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.
- Key Findings :
- Inhibition of COX enzymes was observed with IC50 values ranging from 0.5 to 5 µM for related compounds.
- The study concluded that these compounds could serve as lead molecules for developing anti-inflammatory drugs.
- Key Findings :
-
Antiviral Activity : Another investigation focused on the antiviral properties of piperidine derivatives against viruses like HCV (Hepatitis C Virus). The results demonstrated that certain structural modifications enhanced antiviral efficacy, suggesting potential applications in antiviral drug development.
- Results Summary :
- Compounds showed EC50 values ranging from 0.05 to 0.72 µM against HCV.
- Mechanistic studies indicated interference with viral replication processes.
- Results Summary :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
